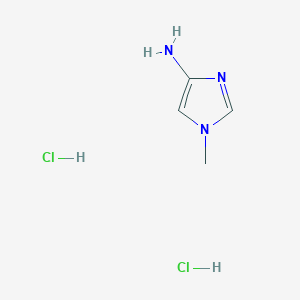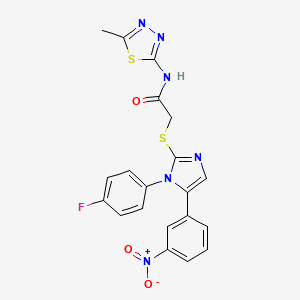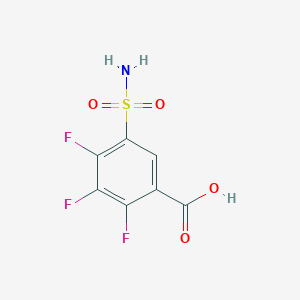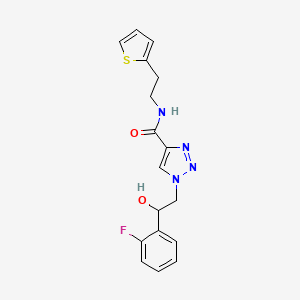
4-(N,N-diallylsulfamoyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diallylsulfamoyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is mainly used in the field of medicinal chemistry and biochemistry.
Scientific Research Applications
Antimicrobial Properties
A significant application of thiazole derivatives, similar to 4-(N,N-diallylsulfamoyl)-N-(4-(4-iodophenyl)thiazol-2-yl)benzamide, is in the realm of antimicrobial agents. Research shows that thiazole derivatives exhibit potent antimicrobial activity against various bacterial and fungal strains. Some derivatives have even been found to be more effective than standard reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Anticancer Applications
Another notable application is in the field of anticancer research. N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, a class of compounds with a similar structure, have shown promising anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Certain derivatives in this category have demonstrated higher efficacy than the reference drug etoposide (Ravinaik et al., 2021).
Anti-inflammatory and Analgesic Properties
Thiazole derivatives have also been researched for their anti-inflammatory and analgesic properties. Studies indicate that some thiazole benzamide derivatives show significant anti-inflammatory activity, potentially offering alternative therapeutic options in this area (Kumar & Singh, 2020).
Anticonvulsant Potential
The anticonvulsant activity of thiazole derivatives containing a sulfonamide moiety has been explored, with certain compounds showing protection against picrotoxin-induced convulsions. This suggests potential use in managing seizure disorders (Farag et al., 2012).
Biological Screening for Various Activities
General biological screening of thiazole-5-carboxamide derivatives has revealed a range of activities including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This wide spectrum of biological activity makes these compounds valuable for diverse therapeutic applications (Mhaske et al., 2011).
Potential in Adenosine Receptor Studies
Research on [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide and furamide analogues has shown these compounds to be potent and selective adenosine receptor ligands, opening up possibilities for their use in neurological and cardiovascular disorders (Inamdar et al., 2013).
Imaging and Diagnostic Applications
Thiazole derivatives have been developed for imaging metabotropic glutamate 1 (mGlu1) receptor in the brain using positron emission tomography (PET), which can be crucial in studying various neurological conditions (Fujinaga et al., 2012).
properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20IN3O3S2/c1-3-13-26(14-4-2)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(15-30-22)16-5-9-18(23)10-6-16/h3-12,15H,1-2,13-14H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYQSFVDLSWANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20IN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2590464.png)
![5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2590466.png)

![4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline](/img/structure/B2590468.png)
![2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one](/img/structure/B2590472.png)
![Methyl 2-[3-(4-fluorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2590474.png)


![1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2590480.png)



![N-(1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2590485.png)
![[4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2590486.png)